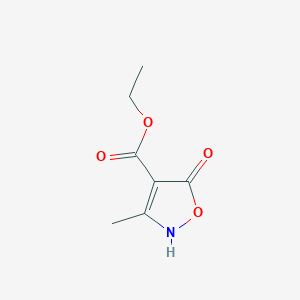
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 4-position and the hydroxy and methyl groups at the 5- and 3-positions, respectively, distinguish this particular compound. These types of compounds are often of interest due to their potential biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate and related compounds typically involves the reaction of hydroxylamine with various precursors. For instance, ethyl acetoacetate can be reacted with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride to yield ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate . Other methods include the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . These synthetic routes highlight the versatility of isoxazole chemistry and the ability to introduce various functional groups into the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were determined using these methods . Similarly, the structure of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3-(2H)-one rearrangement product, was confirmed by X-ray analysis .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions that can lead to a wide range of products. For instance, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate occurs cleanly at the C-5 methyl group . Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . These reactions demonstrate the reactivity of the isoxazole ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by the substituents on the isoxazole ring. These properties are important for the compound's reactivity and its potential applications. For example, the stability of 5-aminoisoxazoles towards bases can vary significantly depending on the substitution pattern, as seen with 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles . The solubility, boiling and melting points, and other physical properties are also determined by the molecular structure of the isoxazole derivative.
科研应用
Synthesis and Biomimetic Applications
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has been effectively synthesized through a high-yielding procedure, demonstrating its utility in the biomimetic synthesis of α-cyclopiazonic acid. The method, starting from ethyl acetoacetate, involves chloroacetyl chloride and hydroxylamine hydrochloride, proceeding through a series of reactions to yield sulfonium salts. This synthesis pathway highlights the compound's role as a precursor in complex organic synthesis, offering a convergent approach for biomimetic applications (Moorthie et al., 2007).
Controlled-Release Formulations
In the realm of polymer science, ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate derivatives have been investigated for their potential in controlled-release formulations. Specifically, the reaction of 3-hydroxy-5-methylisoxazole with ethylene chlorohydrin, followed by further chemical modifications, has led to compounds that exhibit fungicidal effects. These compounds have been incorporated into copolymers that release the active agent in controlled amounts, showing promise for the development of chemically controlled-release formulations (Tai et al., 2002).
Immunomodulatory Agents
Research into the deamination of ethyl ester derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid has uncovered pathways leading to compounds with potential as immunomodulatory agents. These findings are crucial for the development of new therapeutic agents targeting the immune system, offering a novel approach to modulate immune responses for therapeutic benefits (Ryng & Szostak, 2009).
Isoxazole-4-carboxylic Esters in Organic Synthesis
The synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine demonstrates the versatility of isoxazole derivatives in organic chemistry. These reactions yield compounds with potential applications in the synthesis of more complex molecular structures, showcasing the importance of isoxazole-4-carboxylic esters in the field of organic synthesis (Obydennov et al., 2017).
Chiral 2-Aminoalkyloxazole-5-carboxylates Production
The production of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones involves N-acylation and subsequent irradiation processes. This synthesis route highlights the potential of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate derivatives in producing chiral compounds, which are valuable in various areas of chemical research, including drug development and the study of molecular chirality (Cox et al., 2003).
性质
IUPAC Name |
ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYORXNSOZGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate | |
CAS RN |
133827-50-6 |
Source


|
| Record name | ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。










![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)